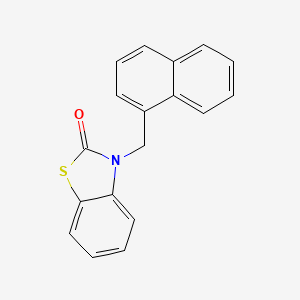
3-(1-naphthylmethyl)-1,3-benzothiazol-2(3H)-one
説明
3-(1-naphthylmethyl)-1,3-benzothiazol-2(3H)-one, also known as NBQX, is a synthetic compound that belongs to the family of benzothiazole derivatives. It is a potent and selective antagonist of AMPA receptors, which are one of the major types of glutamate receptors in the brain. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
3-(1-naphthylmethyl)-1,3-benzothiazol-2(3H)-one acts as a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the brain. By blocking the activity of AMPA receptors, this compound can reduce the excitability of neurons and prevent the spread of excessive electrical activity that can lead to seizures or neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It can reduce the release of glutamate, which is the major excitatory neurotransmitter in the brain. It can also reduce the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release. In addition, this compound can modulate the activity of GABAergic interneurons, which are inhibitory neurons that play a key role in regulating neuronal activity.
実験室実験の利点と制限
3-(1-naphthylmethyl)-1,3-benzothiazol-2(3H)-one has several advantages and limitations for use in laboratory experiments. One advantage is its high potency and selectivity for AMPA receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. Another advantage is its ability to penetrate the blood-brain barrier, which allows it to be used in vivo. However, one limitation is that this compound can also block kainate receptors, which are another type of glutamate receptor that can contribute to excitotoxicity in some neurological disorders. In addition, this compound can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-(1-naphthylmethyl)-1,3-benzothiazol-2(3H)-one. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to further investigate the role of these receptors in various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as traumatic brain injury and multiple sclerosis. In addition, future research could focus on the development of new drug delivery systems that can improve the pharmacokinetic properties of this compound and enhance its therapeutic efficacy.
科学的研究の応用
3-(1-naphthylmethyl)-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and in clinical trials. This compound has also been investigated as a potential treatment for stroke, as it can protect neurons from excitotoxic damage caused by excessive glutamate release. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS/c20-18-19(16-10-3-4-11-17(16)21-18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXINUOLCZHYEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-phenyl-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B3845258.png)
![ethyl 2-[1-(2-naphthyl)ethylidene]hydrazinecarboxylate](/img/structure/B3845262.png)
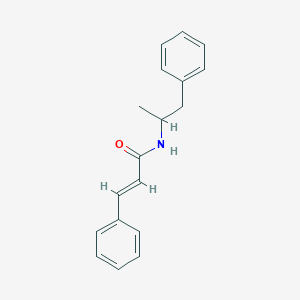
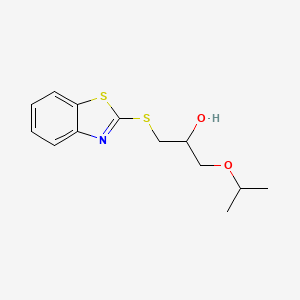
![2,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3845287.png)
![methyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B3845288.png)
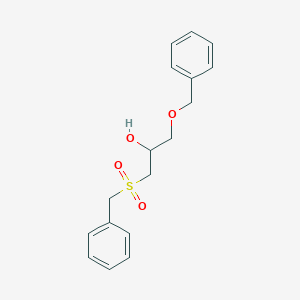
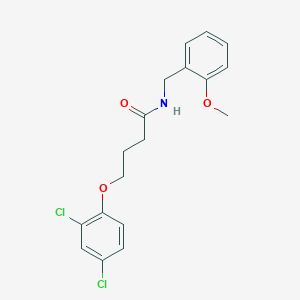
![3-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,4,6-trimethylbenzyl acetate](/img/structure/B3845301.png)
![N-[3-(diethylamino)propyl]-4-methoxybenzamide](/img/structure/B3845315.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylpropylidene)acetohydrazide](/img/structure/B3845319.png)
![1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol](/img/structure/B3845323.png)

![N-{4-[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]phenyl}acetamide](/img/structure/B3845339.png)